4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a fluorophenyl group, a hydroxyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzofuran moiety through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Addition of the hydroxyl group through oxidation reactions.
- Attachment of the pyridinylmethyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
- Oxidation of the hydroxyl group forms a ketone.
- Reduction of the carbonyl group forms an alcohol.
- Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA intercalation: Inserting between DNA base pairs and affecting transcription and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the fluorophenyl group in 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one may confer unique properties such as increased lipophilicity and metabolic stability compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C25H17FN2O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H17FN2O4/c26-18-9-7-16(8-10-18)22-21(23(29)20-12-17-5-1-2-6-19(17)32-20)24(30)25(31)28(22)14-15-4-3-11-27-13-15/h1-13,22,30H,14H2 |
InChI Key |
UAKSLLIIHITFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CC5=CN=CC=C5)O |
Origin of Product |
United States |
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